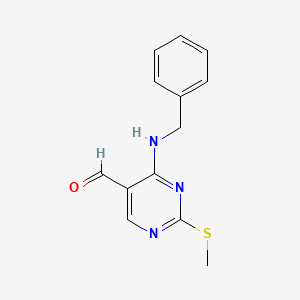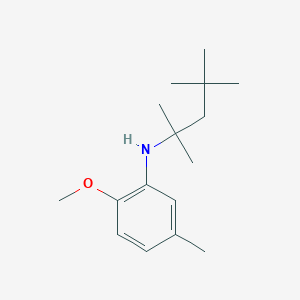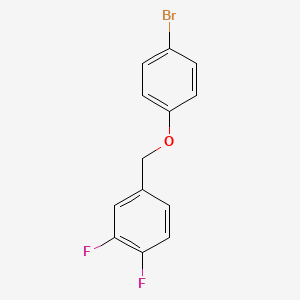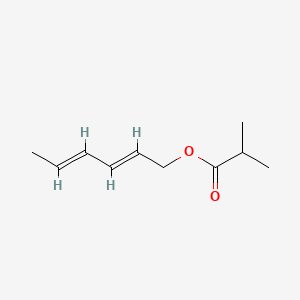![molecular formula C10H12FNO2 B12051244 2-{[(3-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B12051244.png)
2-{[(3-Fluorophenyl)methyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-フルオロフェニル)メチル]アミノ}プロパン酸は、分子式C10H12FNO2を持つ有機化合物です。これは、アミノ基が3-フルオロフェニルメチル基で置換されたアラニンの誘導体です。
準備方法
合成経路および反応条件
2-{[(3-フルオロフェニル)メチル]アミノ}プロパン酸の合成は、通常、3-フルオロベンジルアミンとアラニンの反応を伴います。反応は、目的の生成物の形成を確実にするために制御された条件下で行われます。一般的な手順は次のとおりです。
中間体の形成: 3-フルオロベンジルアミンは、適切な保護基と反応して中間体を形成します。
カップリング反応: 次に、中間体を塩基性条件下でアラニンとカップリングして、目的の生成物を形成します。
脱保護: 保護基を除去して、2-{[(3-フルオロフェニル)メチル]アミノ}プロパン酸を得ます。
工業的生産方法
工業的な設定では、2-{[(3-フルオロフェニル)メチル]アミノ}プロパン酸の製造は、自動反応器を使用した大規模合成を伴います。プロセスは、高収率と純度を実現するために最適化されており、一貫性を確保するために厳格な品質管理が実施されています。
化学反応の分析
反応の種類
2-{[(3-フルオロフェニル)メチル]アミノ}プロパン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化することができます。
還元: 還元反応は、化合物をアミンまたはアルコールに変換することができます。
置換: 適切な条件下で、フッ素原子を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 求核置換反応は、アセトン中のヨウ化ナトリウムなどの試薬を使用して実行できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドをもたらす可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学研究への応用
2-{[(3-フルオロフェニル)メチル]アミノ}プロパン酸は、いくつかの科学研究に応用されています。
医薬品化学: これは、医薬品の合成のための構成要素として使用されます。
生物学的研究: この化合物は、潜在的な生物活性とさまざまな生体分子との相互作用について研究されています。
材料科学: これは、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
2-{[(3-Fluorophenyl)methyl]amino}propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-{[(3-フルオロフェニル)メチル]アミノ}プロパン酸の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節することができます。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
2-アミノ-3-(4-フルオロフェニル)プロパン酸: フッ素原子を異なる位置に持つ類似の化合物。
3-(3-フルオロフェニル)プロパン酸: 異なる置換パターンを持つ別の関連化合物。
独自性
2-{[(3-フルオロフェニル)メチル]アミノ}プロパン酸は、特定の置換パターンにより、独特の化学的および生物学的特性を有するため、独特です。この独自性は、他の類似の化合物ではそれほど効果的ではない可能性のある特定の用途において、この化合物を価値あるものにします。
類似化合物との比較
Similar Compounds
2-Amino-3-(4-fluorophenyl)propanoic acid: A similar compound with a fluorine atom in a different position.
3-(3-Fluorophenyl)propanoic acid: Another related compound with a different substitution pattern.
Uniqueness
2-{[(3-Fluorophenyl)methyl]amino}propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
2-[(3-fluorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-7(10(13)14)12-6-8-3-2-4-9(11)5-8/h2-5,7,12H,6H2,1H3,(H,13,14) |
InChIキー |
LEVMPCLFKMFMNU-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NCC1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride](/img/structure/B12051171.png)
![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B12051175.png)
![6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051180.png)
![(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12051183.png)
![[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12051195.png)



![4-hydroxy-6-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051211.png)

![(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051216.png)

